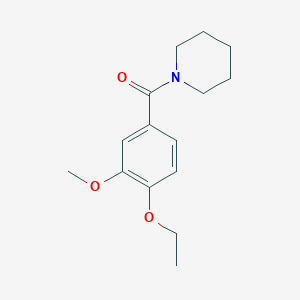
3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a chemical compound that belongs to the class of acrylonitriles. It is an important compound in the field of medicinal chemistry and drug discovery. The compound has attracted significant attention from researchers due to its potential therapeutic applications.
Applications De Recherche Scientifique
3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has various scientific research applications. It has been studied for its potential anticancer activity. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential antifungal activity. The compound has been found to inhibit the growth of several fungal strains. Additionally, the compound has been studied for its potential anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound has also been found to induce apoptosis in cancer cells. The mechanism of action for the antifungal, anti-inflammatory, and antioxidant activities of the compound is not well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile have been studied in vitro and in vivo. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of fungal strains. In addition, the compound has been found to exhibit anti-inflammatory and antioxidant activities. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments are its potential anticancer, antifungal, anti-inflammatory, and antioxidant activities. The compound is also relatively easy to synthesize. However, the limitations of using the compound in lab experiments are its potential toxicity and lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the potential of the compound as a lead compound for the development of new anticancer, antifungal, anti-inflammatory, and antioxidant drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Méthodes De Synthèse
The synthesis of 3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the reaction of 3-bromo-2-chloroaniline with 3,4-dimethoxybenzaldehyde in the presence of potassium carbonate. The reaction is carried out in anhydrous ethanol at reflux temperature for several hours. The resulting product is purified by recrystallization from ethanol to obtain the pure compound.
Propriétés
IUPAC Name |
(Z)-3-(3-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-7-6-13(10-17(16)21-2)14(11-19)8-12-4-3-5-15(18)9-12/h3-10H,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBBLGGXTYFJIS-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC(=CC=C2)Br)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC(=CC=C2)Br)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5847460.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)
![ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5847501.png)

![3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5847503.png)
![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5847508.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylic acid](/img/structure/B5847520.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5847525.png)
![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5847546.png)
![N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5847552.png)



